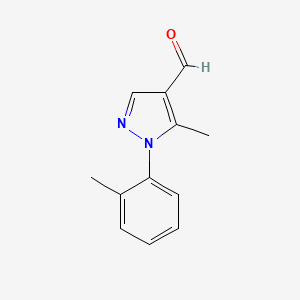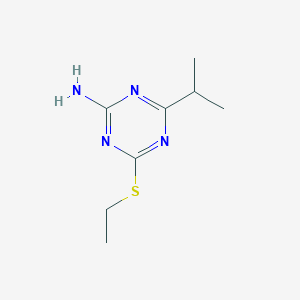
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Descripción general
Descripción
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound that has been synthesized and studied for its potential pharmacological properties . It is structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide .
Synthesis Analysis
The synthesis of compounds structurally related to 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been reported. For instance, a series of compounds was synthesized using a common 1- (1-phenylethenyl)-1,2,3,4-tetrahydroisoquinoline precursor to the required ylide or N-oxide intermediate . The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements were applied to afford concise syntheses .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is based on structures generated from information available in databases . Single crystal X-ray structure determinations were employed to define the conformational characteristics for each ring type .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include the Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements . These rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The derivatives of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have shown promising results in anti-cancer studies. They have been designed to include alkyl or aralkyl and a sulfonyl group, which are known pharmacophores in antitumor drugs. These compounds exhibit moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0μM to 100μM . The introduction of sulfonyl groups, in particular, has been suggested to increase the antiproliferative activity of these compounds .
Molecular Docking and Dynamics
In the realm of computational chemistry, these benzodiazepine derivatives have been utilized in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met kinase. Molecular dynamics simulations further evaluate the binding stabilities between the synthesized compounds and their receptors, providing insights into the drug-receptor interactions and stability .
Antiviral Agents
Indole derivatives, which share a structural similarity with benzodiazepines, have been reported to possess antiviral activities. Specific derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential for benzodiazepine derivatives to be developed as antiviral agents .
Anti-Inflammatory Properties
The indole nucleus, found in benzodiazepines, is associated with anti-inflammatory properties. This suggests that 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine could be explored for its anti-inflammatory applications, potentially leading to the development of new anti-inflammatory drugs .
Neuropharmacological Effects
Benzodiazepines are well-known for their neuropharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. Research into the specific applications of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in these areas could lead to the development of new therapeutic agents for neurological disorders .
Antimicrobial Activity
Indole derivatives have been recognized for their antimicrobial properties. By extension, benzodiazepine derivatives like 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may also hold potential as antimicrobial agents, warranting further investigation into their efficacy against various microbial strains .
Antioxidant Effects
The indole core is associated with antioxidant effects, which are crucial in combating oxidative stress-related diseases. The antioxidant potential of benzodiazepine derivatives, including 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, could be harnessed in therapeutic applications aimed at reducing oxidative damage .
Chemotherapeutic Drug Design
The structural features of benzodiazepine derivatives make them suitable candidates for the design of chemotherapeutic drugs. Their ability to bind with high affinity to multiple receptors can be exploited to develop new drugs that are more effective and specific in targeting cancer cells .
Propiedades
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJZFDLYTIVNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377994 | |
| Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
CAS RN |
394655-11-9 | |
| Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)
![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)








